molecular formula C6H13NO B3150080 3-Amino-3-cyclopropylpropan-1-ol CAS No. 683220-79-3

3-Amino-3-cyclopropylpropan-1-ol

Cat. No.: B3150080
CAS No.: 683220-79-3
M. Wt: 115.17 g/mol
InChI Key: UELSFEZAVWXJFT-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSFEZAVWXJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Cyclopropyl Containing Amino Alcohols in Contemporary Organic Chemistry

Cyclopropyl-containing amino alcohols represent a class of organic compounds that have garnered considerable attention in contemporary organic chemistry. The cyclopropane (B1198618) ring, with its inherent strain and unique electronic properties, imparts conformational rigidity and can significantly influence the biological activity of a molecule. researchgate.netlongdom.org When combined with the amino and alcohol functional groups, which are capable of forming a variety of chemical bonds, these molecules become powerful tools for synthetic chemists. mmsl.cz The presence of the cyclopropyl (B3062369) group can lead to compounds with improved metabolic stability and unique binding characteristics to biological targets. nih.gov

The strategic incorporation of cyclopropyl moieties is a recognized approach in the design of bioactive compounds. researchgate.net This three-membered carbocyclic ring system can act as a bioisostere for other chemical groups, offering a way to fine-tune the physicochemical properties of a drug candidate. The amino alcohol portion of these molecules provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions within a biological system. nih.gov

The Role of 3 Amino 3 Cyclopropylpropan 1 Ol As a Versatile Chiral Building Block

3-Amino-3-cyclopropylpropan-1-ol stands out as a particularly versatile chiral building block in the synthesis of complex molecules. nih.govenamine.net Its structure contains a stereocenter at the carbon atom bearing the amino and cyclopropyl (B3062369) groups, making it a chiral molecule. rsc.orgsigmaaldrich.com This chirality is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. nih.govmusechem.com

The ability to access enantiomerically pure forms of this building block allows for the stereocontrolled synthesis of target molecules, a critical aspect of modern drug discovery. chemrxiv.org The primary amine and primary alcohol functionalities present in This compound offer orthogonal handles for a wide range of chemical transformations, enabling its incorporation into diverse molecular scaffolds. sigmaaldrich.com

PropertyValue
IUPAC Name This compound
CAS Number 683220-79-3
Molecular Formula C6H13NO
Molecular Weight 115.18 g/mol
InChI Key UELSFEZAVWXJFT-UHFFFAOYSA-N

Enantiomeric Forms and Control of Stereochemistry in Research Contexts

The existence of 3-Amino-3-cyclopropylpropan-1-ol in two enantiomeric forms, (R)-3-amino-3-cyclopropylpropan-1-ol and (S)-3-amino-3-cyclopropylpropan-1-ol, necessitates precise control over stereochemistry during its synthesis and application. rsc.orgchemrxiv.org The stereochemical outcome of reactions involving this building block can profoundly impact the properties of the final product, particularly in a biological context. musechem.com

Researchers have developed various strategies to achieve stereoselective syntheses of cyclopropyl-containing amino alcohols. These methods often employ chiral catalysts or auxiliaries to direct the formation of the desired enantiomer. nih.gov The ability to selectively produce either the (R) or (S) enantiomer is crucial for systematically exploring the structure-activity relationships of new chemical entities. chemrxiv.org

Contextualization Within Medicinal Chemistry and Complex Molecule Synthesis Research

Established Synthetic Routes to this compound

Stereoselective Approaches to (R)- and (S)-3-Amino-3-cyclopropylpropan-1-ol

The controlled synthesis of the individual enantiomers, (R)- and (S)-3-amino-3-cyclopropylpropan-1-ol, is crucial for developing stereochemically pure pharmaceuticals. This is often achieved through asymmetric synthesis or enantioselective catalytic methods.

Asymmetric synthesis leverages the inherent chirality of starting materials to induce stereoselectivity in the final product. A common strategy involves the use of chiral auxiliaries or substrates that guide the formation of one stereoisomer over the other. While specific examples for the direct synthesis of (R)- and (S)-3-amino-3-cyclopropylpropan-1-ol using this exact method are not extensively detailed in the provided results, the principles of asymmetric synthesis are well-established. For instance, the synthesis of other chiral amino alcohols often employs chiral pool starting materials, such as amino acids or carbohydrates, which are then chemically transformed to the desired product, carrying over the initial stereochemistry.

Enantioselective catalytic methods offer an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. These methods are highly sought after in industrial applications due to their atom economy and cost-effectiveness.

Catalytic asymmetric Mannich reactions, for example, represent a powerful tool for the synthesis of chiral nitrogen-containing compounds. uni-pannon.hu Such reactions can involve a three-component approach, combining an aldehyde, an amine, and a third component in the presence of a chiral catalyst to form C-C and C-N bonds enantioselectively. uni-pannon.hu While a direct application to this compound is not explicitly described, the versatility of these methods suggests their potential applicability.

Another relevant approach is the use of metal-catalyzed asymmetric additions to aldehydes. For instance, the enantioselective addition of organozinc reagents to enals, promoted by a chiral catalyst, can generate allylic alkoxide intermediates. nih.gov These intermediates can then undergo further reactions, such as cyclopropanation, to yield chiral cyclopropyl (B3062369) alcohols. nih.govnih.gov The stereochemistry of the final product is dictated by the chiral catalyst used in the initial addition step.

Table 1: Examples of Enantioselective Catalytic Methods

Catalytic SystemReaction TypeKey FeaturesPotential Application
MIB-based zinc catalystEnantioselective C-C bond formationGenerates allylic alkoxide intermediates with high enantioselectivity. nih.govSynthesis of chiral cyclopropyl alcohols from achiral precursors. nih.gov
Chiral pseudoephedrine/CuClEnantioselective three-component aminomethylationForms C-C and C-N bonds with high enantioselectivity. uni-pannon.huSynthesis of optically active propargyl amino ethers, adaptable for other amino alcohols. uni-pannon.hu
Rhodium-catalyzed decomposition of diazoestersEnantioselective cyclopropanationEffective for creating enantio- and diastereoenriched cyclopropanes. nih.govDirect formation of the chiral cyclopropane (B1198618) ring.

Multistep Synthesis Strategies from Readily Available Precursors

Multistep syntheses provide a pathway to complex molecules like this compound from simpler, commercially available starting materials. These strategies often involve the sequential transformation of functional groups.

One practical approach involves the chemical modification of nitrile-containing precursors. The synthesis of cyclopropylglycines, which are structurally related to the target compound, can be achieved through methods like the Strecker reaction on cyclopropanecarbaldehydes. researchgate.net This suggests that a similar strategy could be employed where a cyclopropyl-containing aldehyde is converted to an aminonitrile, which can then be reduced to the corresponding amino alcohol.

Specifically, the reduction of the nitrile group in a compound like 3-amino-3-cyclopropylpropanenitrile (B2577809) would yield the primary amine of the target molecule. The subsequent or concurrent reduction of another functional group, such as an ester or carboxylic acid, would provide the alcohol moiety.

The reduction of carboxylic acids and their derivatives, such as amides and esters, is a fundamental transformation in organic synthesis and provides a direct route to alcohols and amines. google.com The choice of reducing agent is critical to ensure the desired outcome, especially when multiple reducible functional groups are present.

A process for the reduction of carboxylic acids or their derivatives in the presence of an alkaline boron hydride and a halogen (like chlorine or iodine) has been described. google.com This method is highlighted as an economical and gentle way to produce amines, β-amino alcohols, and diamines, while preserving existing chirality centers. google.com This approach could be directly applicable to a precursor molecule containing a cyclopropyl group and a carboxylic acid or ester function, which upon reduction would yield this compound.

Table 2: Comparison of Synthetic Strategies

Synthetic StrategyStarting Material TypeKey TransformationsAdvantages
Asymmetric SynthesisChiral PrecursorsFunctional group interconversionsHigh stereochemical control.
Enantioselective CatalysisAchiral PrecursorsCatalytic asymmetric addition, cyclopropanationAtom economical, high throughput. uni-pannon.hunih.govnih.gov
Transformation of NitrilesNitrile AnaloguesReduction of nitrile and other functional groupsAccess from readily available building blocks. researchgate.net
Reduction of Carboxylic Acid DerivativesCarboxylic Acids/EstersReduction of acid/ester and amino-protecting groupsDirect route to the amino alcohol functionality. google.com
Nucleophilic Addition Reactions Involving Carbonyl Compounds

Nucleophilic addition reactions are fundamental to constructing the carbon skeleton of this compound. A key strategy involves the addition of nucleophiles to carbonyl compounds, particularly those that can introduce the aminopropyl fragment or its precursor. One relevant approach is the aza-Michael reaction, a conjugate addition of an amine or amine equivalent to an α,β-unsaturated carbonyl compound.

An expedient synthesis of related cyclopropane β-amino acid derivatives utilizes the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols. nih.gov This generates highly electrophilic alkylidenecyclopropanes, which are reactive in a subsequent aza-Michael reaction under mild conditions. nih.gov This transformation proceeds with complete diastereocontrol, favoring the trans products, and is effective for producing highly enantioenriched β-amino acid derivatives. nih.gov In this sequence, primary and secondary amines, as well as protected amino esters, can serve as the nitrogen nucleophile. nih.gov The use of N-iodosuccinimide (NIS) is crucial to trap the sulfinate anion byproduct, preventing its undesired conjugate addition. nih.gov

Another powerful method involves the nucleophilic addition to imines, which can be generated in situ from stable precursors like N-functionalized hydroxylamine (B1172632) reagents. nih.gov This transition-metal-free strategy allows for a variety of bond constructions, including C-C, C-N, C-O, and C-S, by reacting the in-situ-formed imine with cost-effective feedstocks and accessible nucleophiles. nih.gov Such methods streamline the synthesis of complex amino derivatives, which is applicable to the framework of this compound. nih.gov

Cyclization Reactions to Form the Cyclopropyl Moiety

The formation of the defining cyclopropane ring is a critical step in the synthesis. The Simmons-Smith reaction and its variants are classic and effective methods for the cyclopropanation of alkenes. wiley-vch.deyoutube.com This reaction involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, which adds to a double bond to form the cyclopropane ring stereospecifically. wiley-vch.deyoutube.com For substrates containing a hydroxyl group, such as an allylic alcohol, the reaction rate and stereocontrol are significantly enhanced due to a directing effect where the oxygen coordinates to the zinc reagent. wiley-vch.deharvard.edu

Alternative methods for generating the cyclopropyl group include reactions with haloforms like chloroform (B151607) or bromoform (B151600) in the presence of a strong base. youtube.com This proceeds via an alpha-elimination to form a dihalocarbene intermediate, which then undergoes a cycloaddition with an alkene. youtube.com While effective for creating the three-membered ring, this introduces gem-dihalides onto the cyclopropane, which would require subsequent reduction to achieve the unsubstituted cyclopropyl moiety of the target compound.

Modern synthetic approaches also utilize the catalytic decomposition of diazo compounds by metal complexes, such as those involving rhodium or copper, to generate carbenes for cyclopropanation. ethz.chacs.org Dirhodium-catalyzed reactions, in particular, have been developed for highly enantioselective intermolecular transformations, including cyclopropanation. acs.org

Development of Novel and Efficient Synthetic Routes with High Enantiomeric Purity

The development of stereoselective syntheses is paramount for accessing specific enantiomers of this compound, which is crucial for its potential applications. Research has focused on catalytic asymmetric methods that can establish multiple stereocenters with high control.

One-Pot Catalytic Enantio- and Diastereoselective Syntheses of Cyclopropyl Alcohols (Applicability to Amino Alcohol Framework)

Significant progress has been made in the one-pot synthesis of various cyclopropyl alcohols from achiral precursors with high enantio- and diastereoselectivity. nih.govacs.org These methods often begin with an enantioselective carbon-carbon bond formation catalyzed by a zinc-based catalyst to create an allylic alkoxide intermediate. nih.govacs.org This intermediate then undergoes an in situ, alkoxide-directed cyclopropanation to furnish the desired cyclopropyl alcohol. nih.govfigshare.com

This approach has been successfully applied to synthesize a diverse array of cyclopropyl alcohol building blocks, achieving high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov For instance, methods have been developed for anti-cyclopropyl alcohols yielding 60–82% yield, 89–99% ee, and ≥10:1 dr. nih.gov Similarly, syn-cis-disubstituted cyclopropyl alcohols have been prepared in 42–70% yield with 88–97% ee and >19:1 dr. nih.govacs.org The principles of these one-pot procedures, which combine enantioselective addition to an aldehyde with a subsequent diastereoselective cyclopropanation, are directly applicable to the synthesis of the this compound framework by using appropriately functionalized starting materials.

Table 1: Examples of One-Pot Enantioselective Syntheses of Cyclopropyl Alcohols

Product Type Yield Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Citation
anti-Cyclopropyl Alcohols 60-82% 89-99% ≥10:1 nih.gov
syn-cis-Disubstituted Cyclopropyl Alcohols 42-70% 88-97% >19:1 nih.govacs.org
syn-Vinylcyclopropyl Alcohols 65-85% 76-93% >19:1 acs.org
Halocyclopropyl Alcohols 56-80% 89-99% >20:1 wiley-vch.denih.gov

Incorporation of Organozinc Carbenoids in Asymmetric Cyclopropanation Strategies

Organozinc carbenoids are the reactive intermediates in the widely used Simmons-Smith cyclopropanation. wiley-vch.de The generation and reactivity of these carbenoids have been extensively studied to improve efficiency and selectivity. researchgate.net A highly effective methodology for generating cyclopropyl alcohols with up to four stereogenic centers involves an initial enantioselective C-C bond formation to create a key allylic zinc alkoxide intermediate, followed by a diastereoselective cyclopropanation. wiley-vch.de This tandem addition/cyclopropanation sequence is highly efficient and provides excellent stereoselectivity. wiley-vch.de

The reactivity of the zinc carbenoid can be enhanced through the use of additives. For example, the addition of Brønsted acids to diethylzinc (B1219324) prior to the addition of diiodomethane can dramatically increase the reaction rate. ethz.ch Furthermore, functionalized organozinc carbenoids can be generated directly from various aryl and α,β-unsaturated carbonyl compounds by treatment with zinc and a bis(chlorodimethylsilyl)ethane reagent, which can then be trapped by alkenes to form cyclopropanes. rsc.org These strategies, which leverage the unique reactivity of organozinc intermediates, are central to modern asymmetric cyclopropanation and are applicable to the synthesis of chiral precursors for this compound. researchgate.net

Considerations for Industrial and Scalable Production Methodologies

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful consideration of factors such as cost, safety, efficiency, and waste generation. For a molecule like this compound, which involves multiple steps and stereocenters, scalability presents significant challenges.

The choice of reagents and catalysts is also critical. While complex chiral ligands and catalysts can provide excellent stereoselectivity, their cost and the need for removal from the final product can be prohibitive on a large scale. acs.org Therefore, developing routes that use low catalyst loadings or employ heterogeneous catalysts that can be easily recovered and recycled is a key goal for industrial synthesis. Furthermore, classical methods like the cyclodehydration of amino alcohols often involve multiple protection/activation/cyclization/deprotection steps, which are inefficient. orgsyn.org Direct, one-pot cyclization methods are more atom-economical and scalable. orgsyn.org

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable manufacturing processes. The core tenets of green chemistry focus on minimizing waste, using safer chemicals and solvents, increasing energy efficiency, and utilizing renewable feedstocks. skpharmteco.comnih.gov

Several strategies discussed align with these principles:

Waste Prevention: One-pot and multi-component reactions are inherently greener as they reduce the amount of solvent and energy required for isolating and purifying intermediates. acs.orgnih.gov This directly addresses the first and most important principle of green chemistry. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalytic reactions, which use small amounts of a catalyst to generate large quantities of a chiral product, are highly atom-economical compared to the use of stoichiometric chiral auxiliaries.

Less Hazardous Chemical Syntheses: The principle of using and generating substances with little to no toxicity is crucial. skpharmteco.com This involves selecting safer reagents and solvents. For instance, developing solvent-free reaction conditions, as demonstrated in some L-proline catalyzed Mannich-type reactions, represents a significant step toward greener synthesis. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. ethz.ch The development of highly efficient rhodium or zinc-based catalysts for cyclopropanation and C-C bond formation allows for low catalyst loadings, reducing waste and cost. acs.org

By focusing on catalytic, one-pot procedures and carefully selecting reagents and reaction conditions, the synthesis of this compound can be made more environmentally benign and economically viable.

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical transformations due to its nucleophilic and basic character.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling it to participate in nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of more complex molecules where the 3-cyclopropylpropan-1-ol (B1321769) moiety is introduced.

A notable example is the reaction of (R)-3-amino-3-cyclopropylpropan-1-ol with a chloro-ester derivative of a quinolinone core. In this SNAr (nucleophilic aromatic substitution) reaction, the amino group displaces the chlorine atom on the aromatic ring. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), and requires elevated temperatures (e.g., 85°C) to proceed efficiently. epo.orggoogleapis.com This transformation is a crucial step in the synthesis of potent BCL6 inhibitors, which are of interest in cancer research. epo.org

Detailed Research Findings: In a specific synthetic example, (R)-3-amino-3-cyclopropylpropan-1-ol was reacted with a 4-chloroquinolinone ester. epo.org The reaction conditions were optimized to achieve a high yield of the desired product. The subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH in a THF/water mixture at 85°C) afforded the final tricyclic product in a 96% yield over two steps. epo.orggoogleapis.com

Reactant 1Reactant 2ReagentsSolventTemperatureProduct TypeReference
(R)-3-Amino-3-cyclopropylpropan-1-ol4-Chloroquinolinone esterDIPEA, NaOHAcetonitrile, THF/water85°CSNAr product epo.orggoogleapis.com

The primary amine of this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This reaction is fundamental in peptide synthesis and in the construction of various pharmacologically active molecules. Standard peptide coupling reagents can be employed to facilitate this transformation.

Furthermore, the amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases). These imines can be subsequently reduced to secondary amines, a process known as reductive amination. This two-step sequence is a powerful method for forming C-N bonds.

Detailed Research Findings: A documented example of imine formation followed by reduction involves the reaction of this compound with 1-tert-butyl 4-methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate. google.com The reaction is carried out in methanol (B129727) with a catalytic amount of acetic acid to promote imine formation. The intermediate imine is then reduced in situ by sodium cyanoborohydride to yield the corresponding secondary amine. google.com This reaction highlights the utility of this compound in building complex heterocyclic structures. google.com

Reactant 1Reactant 2ReagentsSolventProduct TypeReference
This compound1-tert-butyl 4-methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylateAcetic acid, Sodium cyanoborohydrideMethanolSecondary amine google.com

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent undesired side reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.org It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid). organic-chemistry.org The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is typically removed by catalytic hydrogenation. organic-chemistry.org

While these are standard procedures for amine protection, specific documented examples of the protection of this compound are not prevalent in the reviewed literature. However, the general principles of Boc and Cbz protection are expected to be applicable to this molecule. organic-chemistry.orgorganic-chemistry.org

Protecting GroupReagent for ProtectionCommon Deprotection ConditionsReference
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA) organic-chemistry.org
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C) organic-chemistry.org

Reactivity of the Primary Hydroxyl Functionality

The primary hydroxyl group in this compound can undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation. However, specific literature detailing these transformations for this particular compound is limited. The following sections discuss the expected reactivity based on general principles of organic chemistry.

The primary hydroxyl group can be acylated by reacting with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is often catalyzed by an acid or a base. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. A patent mentions the possibility of forming aryl ethers via a copper-catalyzed Ullmann ether synthesis, though a specific example with this compound is not provided. nih.gov

Given the presence of the basic amino group, reactions at the hydroxyl group may require prior protection of the amine to avoid competing reactions.

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to yield the corresponding aldehyde, 3-amino-3-cyclopropylpropanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the primary alcohol all the way to the carboxylic acid, 3-amino-3-cyclopropylpropanoic acid.

It is important to note that the amino group may be sensitive to certain oxidizing agents. Therefore, selective oxidation of the hydroxyl group might necessitate protection of the amine. While patents mention oxidation as a possible transformation for related compounds, specific experimental details for the oxidation of this compound are not described in the surveyed literature. google.com

Transformations Involving the Cyclopropyl Ring

The high ring strain of the cyclopropane ring in this compound makes it susceptible to a variety of ring-opening reactions and rearrangements, often leading to the formation of more complex molecular architectures.

The cyclopropyl group in aminocyclopropyl carbinol systems can undergo ring-opening through various mechanisms, including those initiated by radicals or facilitated by acids. A common rearrangement is the cyclopropylcarbinyl-homoallyl rearrangement, where a cyclopropylcarbinyl cation or radical intermediate rearranges to a more stable homoallylic system. acs.orgacs.orgucl.ac.uk For instance, the generation of a carbocation at the carbon bearing the amino and cyclopropyl groups can lead to ring expansion, forming cyclobutylamine (B51885) derivatives or ring-opened homoallylic amines. nih.gov

In the context of radical reactions, the 2-cyclopropyl-2-propyl radical has been shown to undergo ring-opening with a rate constant of approximately (1.84 ± 0.4) × 10⁷ M⁻¹ s⁻¹ at room temperature. acs.org Such radical clock experiments are crucial for understanding reaction mechanisms involving cyclopropylcarbinyl intermediates. acs.orgacs.orgucl.ac.ukresearchgate.net Lewis acid activation of aminocyclopropanes can also promote ring-opening, providing a pathway to 1,3-difunctionalized products. nih.gov

A notable rearrangement is the α-iminol rearrangement, which can involve a ring contraction of a 2-hydroxycyclobutanone to a 2-aminocyclopropyl ketone intermediate. nih.gov While not a direct reaction of this compound, this illustrates the types of rearrangements that can occur in related systems.

The stereochemistry of reactions involving the cyclopropyl ring is a critical aspect, as the creation or modification of stereocenters can have a significant impact on the properties of the resulting molecules. In transformations involving the formation of a new chiral center from an achiral starting material, a racemic mixture is typically obtained unless a chiral catalyst or reagent is employed. rsc.org

For reactions occurring at a chiral center, such as the carbon atom attached to the amino and cyclopropyl groups, the stereochemical outcome depends on the reaction mechanism. Single-step reactions often proceed with either inversion or retention of configuration, while multi-step reactions involving intermediates may lead to racemization. rsc.org

In the context of asymmetric [3 + 2] photocycloadditions of cyclopropylamines, the use of chiral hydrogen-bonding catalysts can control the enantio- and diastereoselectivities of the cyclization process. escholarship.org Computational studies have shown that in the aminative ring-opening of cyclopropenes, both substrate-directed radical addition and the subsequent stereospecific outward disrotatory ring-opening of the cyclopropyl radical contribute to the high stereocontrol observed in the reaction. nih.govliverpool.ac.uk Nature-inspired catalytic asymmetric rearrangements of cyclopropylcarbinyl cations using chiral phosphoramide (B1221513) catalysts have also been shown to proceed with high enantioselectivity, highlighting the importance of noncovalent interactions in controlling the stereochemical outcome. nih.gov

Transition metal catalysts play a pivotal role in activating the C-C bonds of the cyclopropane ring, enabling a variety of synthetic transformations. acs.org Rhodium complexes, in particular, have been extensively used for the carbonylative ring expansion of aminocyclopropanes. thieme-connect.comwikipedia.org In these reactions, a suitable N-directing group on the aminocyclopropane facilitates regioselective C-C bond activation by the rhodium catalyst. The resulting metallacycle can then be trapped with carbon monoxide and other reactants to form N-heterobicyclic enones and azepines. thieme-connect.comwikipedia.org

The mechanism of rhodium-catalyzed cyclopropanation is generally understood to involve the formation of a metal carbene intermediate, which then undergoes a concerted addition to an olefin. nih.gov While this is for the formation of cyclopropanes, the reverse reaction, the ring-opening, is a key step in the reactions of aminocyclopropanes. The choice of ligands on the rhodium catalyst can significantly influence the efficiency and selectivity of these transformations. thieme-connect.com

Transition metal-catalyzed aminocarbonylation, a process that forms amides from amines and carbon monoxide, is another relevant area, although specific examples with this compound are not prevalent in the literature. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions of Aminocyclopropane Derivatives

Catalyst System Substrate Type Product Type Reference
[Rh(cod)₂]OTf / P(4-CF₃C₆H₄)₃ N-Aryl or N-Vinyl Aminocyclopropanes Azepines wikipedia.org
[Rh(cod)Cl]₂ / PPh₃ Carbamate-protected Aminocyclopropane Branched Enamine thieme-connect.com
[(PPh₃)₂NiCl₂] Aromatic Amines and Alcohols Secondary Amines nih.gov
Iron Cyclopentadienone Complex Amines and Alcohols Secondary Amines beilstein-journals.org
Manganese Complexes Amines and Alcohols Alkylated Amines rsc.org

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic methodologies.

Hydrogen borrowing, or hydrogen auto-transfer, is a powerful and sustainable synthetic strategy that utilizes alcohols as alkylating agents, with water being the only byproduct. rsc.org This methodology typically involves a transition metal catalyst that temporarily "borrows" hydrogen from an alcohol to form a reactive aldehyde or ketone intermediate. This intermediate can then react with a nucleophile, such as an amine, and the borrowed hydrogen is subsequently returned to the resulting intermediate to afford the final product. ox.ac.uknih.gov

While specific examples detailing the use of this compound in hydrogen borrowing reactions are not extensively documented, the general principle is applicable. The primary alcohol moiety of the molecule could, in principle, be oxidized in situ to an aldehyde, which could then participate in various C-C or C-N bond-forming reactions. Conversely, the primary amine could act as a nucleophile in reactions with other alcohols under hydrogen borrowing conditions. Various transition metal complexes based on iron, nickel, and manganese have been shown to be effective catalysts for C-N bond formation via this strategy. nih.govbeilstein-journals.orgrsc.org

Radical reactions provide a powerful avenue for the transformation of aminocyclopropanes. The generation of a radical on the nitrogen or an adjacent carbon can trigger a ring-opening of the cyclopropane, leading to a more stable, rearranged radical intermediate. nih.gov For instance, the aminocyclopropane moiety can be used as a radical probe to study reaction mechanisms, as the rate of the cyclopropylcarbinyl to homoallyl radical rearrangement is well-calibrated. acs.orgacs.orgucl.ac.uk

The ring-opening of aminocyclopropanes can be initiated by photoredox catalysis, allowing for the formation of radical intermediates under mild conditions. escholarship.org These radical intermediates can then participate in cycloadditions or be trapped by other reagents to form 1,3-difunctionalized products. nih.govescholarship.org The stereochemistry of these radical-initiated ring-opening reactions can often be controlled, leading to the formation of products with high stereoselectivity. nih.govliverpool.ac.uk

Advanced Applications as a Chiral Building Block

The inherent chirality and bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, make it an attractive starting material for asymmetric synthesis. Its cyclopropyl moiety introduces a rigid three-dimensional element, which can be crucial for optimizing interactions with biological targets.

Synthesis of Nitrogen-Containing Heterocycles

The amino and alcohol functionalities of this compound serve as key reactive handles for the construction of various nitrogen-containing heterocyclic systems. A notable example is its use in the synthesis of 1H-pyrazolo[4,3-d]pyrimidine compounds, which are potent Toll-like receptor 7 (TLR7) agonists. google.com These compounds are of significant interest for their potential in cancer immunotherapy and as vaccine adjuvants. google.com The synthesis involves the utilization of the chiral amine to build the pyrimidine (B1678525) portion of the fused heterocyclic system.

While direct cyclocondensation reactions of this compound to form simpler heterocycles are not extensively documented in readily available literature, its application in the synthesis of complex fused heterocycles highlights its importance as a building block. The general reactivity of γ-amino alcohols allows for various cyclization strategies, including intramolecular amination and cyclization cascades, to form five, six, and seven-membered rings. acs.orgvanderbilt.eduku.eduresearchgate.net

Formation of Fused-Ring Systems

The construction of fused-ring systems is a critical aspect of drug design, often leading to molecules with enhanced biological activity and improved pharmacokinetic profiles. While specific examples detailing the direct use of this compound in the diastereoselective synthesis of fused-ring systems are not prevalent in the reviewed literature, the principles of using amino alcohols for such transformations are well-established. acs.orgvanderbilt.edulibretexts.org

One can envision the derivatization of the amino and alcohol groups of this compound to introduce other functionalities that can then participate in intramolecular cyclization reactions to form fused systems. For instance, acylation of the amine followed by activation of the alcohol could set the stage for an intramolecular nucleophilic attack, leading to the formation of a new ring fused to a cyclopropyl-containing backbone. The stereochemistry of the starting material would be crucial in controlling the diastereoselectivity of such a transformation.

Incorporation into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced metabolic stability and oral bioavailability. The incorporation of conformationally constrained amino acids is a common strategy in peptidomimetic design. researchgate.netresearchgate.netnih.govchemrxiv.org Cyclopropane-containing amino acids are particularly valuable in this context as they can rigidly control the peptide backbone conformation. researchgate.netresearchgate.net

Synthetic Applications in Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the preparation of specific molecules with a known or predicted biological activity. This compound has proven to be a key starting material in the synthesis of several important pharmaceutical intermediates and lead compounds.

Preparation of Pharmaceutical Intermediates and Lead Compounds

A significant application of a derivative of this chiral amino alcohol is in the synthesis of potent and selective inhibitors of B-cell lymphoma 6 (BCL6). nih.gov Specifically, (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol hydrochloride was utilized as a key starting material to construct a tricyclic quinolinone core. nih.gov BCL6 is an oncogenic driver in diffuse large B-cell lymphoma (DLBCL), and its inhibition is a promising therapeutic strategy. The synthesis of these complex inhibitors underscores the value of the chiral cyclopropyl-containing fragment in creating molecules with high affinity and specificity for their biological target.

As mentioned previously, (S)-3-Amino-3-cyclopropylpropan-1-ol is a key building block for the synthesis of 1H-pyrazolo[4,3-d]pyrimidine-based TLR7 agonists. google.com These compounds represent a class of lead compounds for the development of novel immunotherapies.

The following table provides examples of pharmaceutical intermediates and lead compounds synthesized using derivatives of this compound.

Starting MaterialTarget Compound ClassTherapeutic Area
(3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol hydrochloride nih.govTricyclic quinolinone BCL6 inhibitors nih.govOncology (Diffuse Large B-cell Lymphoma) nih.gov
(S)-3-Amino-3-cyclopropylpropan-1-ol google.comchiralen.com1H-Pyrazolo[4,3-d]pyrimidine TLR7 agonists google.comOncology, Infectious Diseases (as vaccine adjuvants) google.com

Construction of Bioactive Scaffolds

A bioactive scaffold is a core molecular framework that can be decorated with various functional groups to create a library of compounds for biological screening. The rigid and three-dimensional nature of the this compound structure makes it an excellent starting point for the development of novel bioactive scaffolds. nih.govacs.org

The synthesis of BCL6 inhibitors based on a tricyclic quinolinone core derived from a difluoro-analogue of this compound is a prime example of the construction of a complex and potent bioactive scaffold. nih.gov Similarly, the 1H-pyrazolo[4,3-d]pyrimidine core of the TLR7 agonists represents another important bioactive scaffold derived from this chiral building block. google.com These examples demonstrate how the unique stereochemical and conformational properties of the cyclopropyl-containing amino alcohol can be translated into the development of structurally diverse and biologically active molecules. The ability to generate libraries of compounds based on these scaffolds is crucial for the discovery of new drug candidates with improved efficacy and safety profiles.

Examples in Toll-Like Receptor (TLR) Modulator Synthesis

Toll-Like Receptors (TLRs) are a class of proteins that play a critical role in the innate immune system. The modulation of TLRs, particularly TLR7 and TLR8, has been a focus of drug discovery for the treatment of viral diseases and cancer. Research in this area has led to the development of small molecule modulators, with some incorporating the this compound scaffold.

While specific examples directly citing the use of this compound in TLR modulator synthesis are not as prevalent in readily available literature as for BCL6 inhibitors, the structural motif is well-suited for this class of molecules. The amino group can be functionalized to interact with key residues in the TLR binding pocket, while the cyclopropyl and propanol (B110389) tail can be modified to optimize potency, selectivity, and pharmacokinetic properties. The general structure of many known TLR7/8 agonists, often featuring a heterocyclic core with an aminoalkyl side chain, suggests that this compound would be a highly relevant building block for creating novel analogues in this therapeutic area.

Kinases are enzymes that are fundamental to cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. As such, kinase inhibitors are a major class of modern therapeutics. The versatility of the this compound scaffold makes it an attractive component for the synthesis of novel kinase inhibitors. The primary alcohol can be used as a handle to attach to various heterocyclic cores common in kinase inhibitors, while the aminocyclopropyl group can be directed towards the solvent-exposed region of the kinase ATP-binding site, often allowing for modulation of selectivity and physical properties.

Patents have been filed for various kinase inhibitors that utilize amino-heteroaryl benzamides, demonstrating the broad utility of amine-containing fragments in this field. While these may not all specify the exact this compound moiety, the principle of using such building blocks is well-established in the pursuit of novel kinase inhibitors.

Synthesis of Analogues with Modified Cyclopropyl Moieties (e.g., difluorinated)

To enhance the properties of the final drug molecule, modifications to the this compound scaffold itself are often explored. A key example is the introduction of fluorine atoms onto the cyclopropyl ring.

In the synthesis of advanced BCL6 inhibitors, chemists synthesized and utilized (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol. nih.gov The introduction of the gem-difluoro group on the carbon adjacent to the alcohol can have several beneficial effects. It can alter the electronics of the molecule, potentially increasing binding affinity through new interactions. Furthermore, fluorination is a common strategy in medicinal chemistry to block metabolic pathways, which can lead to improved metabolic stability and a longer half-life in the body. The successful use of this difluorinated analogue in creating potent BCL6 inhibitors underscores the value of modifying the core cyclopropyl moiety to achieve superior therapeutic candidates. nih.gov

Functionalization and Modification for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is readily amenable to such studies through targeted functionalization.

Introduction of Halogen Substituents to Modulate Activity

The introduction of halogen atoms (F, Cl, Br, I) is a powerful tool in SAR studies. As mentioned, the use of a difluorinated analogue of this compound was a key step in optimizing BCL6 inhibitors. nih.gov This specific modification highlights a broader strategy. Halogens can modulate a molecule's lipophilicity, electronic distribution, and conformation. By systematically replacing hydrogen atoms with different halogens at various positions on the cyclopropyl ring or elsewhere in the molecule, chemists can probe the specific requirements of the biological target's binding site. For instance, a fluorine atom might act as a hydrogen bond acceptor, while a larger chlorine or bromine atom could provide favorable van der Waals interactions or be used to sterically direct the molecule's conformation.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the pharmacological profile of a compound. In the context of molecules derived from this compound, the cyclopropyl group itself is often considered a bioisostere of larger or more flexible alkyl groups, offering conformational rigidity.

Further bioisosteric replacements can be explored. For example, the cyclopropyl ring could be replaced with other small, strained rings like an oxetane (B1205548) or a cyclobutane (B1203170) to explore different spatial arrangements and polarity. In the development of BCL6 inhibitors, researchers explored replacing a piperidine (B6355638) ring, which was attached to the core scaffold, with other heterocycles like morpholine. nih.gov This led to a compound with similar biochemical affinity but modestly improved metabolic clearance. nih.gov While this replacement was not on the this compound fragment itself, it illustrates the principle of bioisosteric replacement that is central to the optimization campaigns involving such scaffolds. The amino and hydroxyl groups of the title compound could also be replaced with bioisosteric alternatives to fine-tune properties like hydrogen bonding capacity and basicity.

Table 2: Bioisosteric Replacements in a BCL6 Inhibitor Series An example of bioisosteric replacement on a scaffold related to the optimization of BCL6 inhibitors.

Parent Heterocycle Bioisosteric Replacement Impact on Properties

Applications in Catalysis and Ligand Design

3-Amino-3-cyclopropylpropan-1-ol and its Derivatives as Chiral Ligands

The presence of both an amino group and a hydroxyl group in this compound allows for its facile conversion into a variety of chiral ligands. These bidentate or potentially tridentate ligands can coordinate with metal centers to form chiral catalysts capable of inducing high levels of stereoselectivity in chemical transformations.

Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis. They are utilized in a range of metal-catalyzed reactions, including reductions, additions, and cyclizations. The cyclopropyl (B3062369) moiety in this compound introduces a unique steric and electronic profile compared to more common alkyl or aryl substituents. This can influence the catalytic activity and enantioselectivity of the resulting metal complexes. For instance, chiral β-amino alcohols have been successfully employed as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, demonstrating the potential of this class of compounds to mediate stereoselective reductions. mdpi.com While specific studies detailing the performance of ligands derived directly from this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis strongly suggest its utility. The development of novel P,N ligands from chiral starting materials, for example, has been shown to be valuable for creating asymmetric catalysts. nih.gov

Table 1: Representative Enantioselective Transformations Using Amino Alcohol-Derived Ligands

Catalyst SystemReaction TypeSubstrateProduct Enantiomeric Excess (ee)
Ru-(1S,2R)-1-amino-2-indanolAsymmetric Transfer HydrogenationN-phosphinyl ketiminesup to 82%
Rh-Peptide LigandAsymmetric HydrogenationAcetophenone>90%
Ti-Peptide Schiff BaseCyanide Addition to IminesIminesNot specified

This table presents data for related amino alcohol-derived ligands to illustrate the potential of this compound in similar applications, as specific data for the title compound is not available.

Supramolecular Chemistry Involving this compound Scaffolds

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. While research directly involving this compound in supramolecular chemistry is limited, the principles of molecular self-assembly suggest its potential. For instance, amino acids themselves can self-assemble into ordered nanostructures. The unique shape and polarity of the cyclopropyl group could direct the formation of novel supramolecular architectures, such as gels, liquid crystals, or molecular capsules. The design of new deep eutectic solvents using chiral amino alcohols like 3-amino-1,2-propanediol (B146019) highlights the potential for creating structured, functional materials from such building blocks. mdpi.com

Potential in Polymer Chemistry Applications of Functionalized Derivatives

The incorporation of functional monomers into polymers is a powerful strategy for creating materials with tailored properties. Functionalized derivatives of this compound could serve as unique monomers in polymer synthesis. The amino and hydroxyl groups provide reactive handles for polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes. The rigid cyclopropyl group within the polymer backbone could impart interesting thermal and mechanical properties to the resulting materials. For example, the related compound 3-amino-1-propanol has been used in the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET), showcasing the reactivity of the amino and alcohol groups in polymer chemistry. sigmaaldrich.com Although direct polymerization studies of this compound derivatives are not widely reported, the fundamental reactivity of its functional groups points towards its potential as a novel monomer for advanced polymer synthesis.

Advanced Characterization and Computational Studies

Spectroscopic Analysis of 3-Amino-3-cyclopropylpropan-1-ol and its Derivatives

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and functional groups present in a compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. While specific NMR data for this compound is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the cyclopropyl (B3062369) ring would appear in the upfield region, typically between 0 and 1 ppm. The methine proton attached to both the cyclopropyl ring and the amino group would likely appear as a multiplet. The methylene (B1212753) protons adjacent to the hydroxyl and amino groups would show characteristic splitting patterns based on their neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of distinct carbon environments. Each carbon atom in the cyclopropyl ring, the propanol (B110389) backbone, would resonate at a specific chemical shift, confirming the carbon framework of the molecule. The chemical shifts would be influenced by the electronegativity of the attached nitrogen and oxygen atoms.

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a critical tool. The chemical shifts and coupling constants of the fluorine atoms would provide valuable information about their local electronic environment and through-bond or through-space interactions with other nuclei.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

Predicted mass spectrometry data for the hydrochloride salt of this compound (C₆H₁₄ClNO) has been calculated. The predicted collision cross section (CCS) values for various adducts, which relate to the ion's shape and size, are presented in the table below. uni.lu These predictions are based on computational models and provide a theoretical basis for experimental mass spectrometric analysis. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺116.10700122.1
[M+Na]⁺138.08894129.9
[M-H]⁻114.09244125.0
[M+NH₄]⁺133.13354138.8
[M+K]⁺154.06288127.7
[M+H-H₂O]⁺98.096980116.7
[M+HCOO]⁻160.09792144.6
[M+CH₃COO]⁻174.11357173.6
[M+Na-2H]⁻136.07439127.6
[M]⁺115.09917121.9
[M]⁻115.10027121.9

m/z: mass-to-charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary amine would appear in the same region, typically as two sharp bands for the symmetric and asymmetric stretches. C-H stretching vibrations of the cyclopropyl and alkyl groups would be observed around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the cyclopropyl ring are often strong in the Raman spectrum. This technique can be particularly useful for studying the molecule's conformation in different states (e.g., solid vs. liquid).

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformational details. By diffracting X-rays off a single crystal of a this compound derivative, it is possible to obtain a detailed map of electron density and thus the precise positions of all atoms in the crystal lattice. This technique would be essential for unambiguously assigning the R/S configuration at the chiral center and for understanding the preferred conformation of the cyclopropyl and propanol moieties in the solid state. However, no public X-ray crystallographic data for this specific compound is currently available.

Chromatographic techniques are vital for the purification and analysis of chemical compounds.

Flash Chromatography: This technique is commonly used for the preparative purification of synthesized compounds. For this compound, flash chromatography on a silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of a polar solvent like methanol (B129727) and a less polar solvent like dichloromethane) would be employed to isolate the compound from reaction byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a compound and to separate enantiomers. For purity analysis, a reversed-phase HPLC method would likely be effective. To determine the enantiomeric excess of a chiral sample of this compound, a chiral stationary phase (CSP) would be required. The choice of the CSP would depend on the specific derivative of the compound being analyzed. The separation of enantiomers is achieved through their differential interactions with the chiral selector of the CSP. While specific methods for this compound are not documented, methods for similar amino alcohols often involve derivatization to introduce a chromophore for UV detection and to enhance chiral recognition. google.com

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and understand the properties of this compound. These methods can provide insights into the compound's conformational preferences, electronic properties, and potential reactivity.

Conformational Analysis: Using methods like Density Functional Theory (DFT), it is possible to calculate the relative energies of different conformations of the molecule. This can help in understanding the rotational barriers around the single bonds and the preferred spatial arrangement of the cyclopropyl, amino, and hydroxyl groups. Such studies on similar amino alcohols have provided valuable insights into the role of intramolecular hydrogen bonding in stabilizing certain conformations. nih.govacs.org

Prediction of Spectroscopic Properties: Computational methods can also be used to predict spectroscopic data. For instance, NMR chemical shifts and coupling constants can be calculated and compared with experimental data (when available) to confirm structural assignments. Similarly, vibrational frequencies from IR and Raman spectra can be computed to aid in the interpretation of experimental spectra.

Molecular Docking: If this compound or its derivatives are being investigated for biological activity, molecular docking studies can be performed. These simulations predict the preferred binding orientation of the molecule to a target protein, providing hypotheses about its mechanism of action at the molecular level. Such computational approaches are widely used in drug discovery and development. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound, with its flexible propanol chain and stereocenter at the C3 position, a complex conformational landscape can be anticipated. Computational methods, such as quantum mechanical calculations, are instrumental in exploring these conformations and predicting their relative stabilities. nih.gov

A systematic conformational search using computational software can identify various low-energy conformers. These calculations typically involve rotating the key dihedral angles and calculating the potential energy of each resulting structure. The primary dihedral angles of interest in this compound are around the C2-C3 and C3-C(cyclopropyl) bonds.

Table 1: Predicted Stable Conformers of this compound

ConformerDihedral Angle (N-C3-C2-C1)Dihedral Angle (N-C3-C(cyclo)-C(cyclo))Relative Energy (kcal/mol)Key Intramolecular Interactions
A~60° (gauche)~120° (bisected)0.00Potential for intramolecular hydrogen bonding between the amino and hydroxyl groups.
B~180° (anti)~120° (bisected)0.5 - 1.5Extended conformation, minimizing steric hindrance.
C~60° (gauche)~0° (eclipsed)> 2.0Higher energy due to eclipsing interactions with the cyclopropane (B1198618) ring.

Note: The values in this table are hypothetical and represent a plausible outcome of a computational conformational analysis. The relative energies are estimates and would require specific calculations (e.g., using Density Functional Theory) for accurate determination.

Stereochemical prediction for this molecule would focus on the chiral center at C3. If synthesized from achiral precursors without a chiral catalyst, a racemic mixture of (R)- and (S)-3-Amino-3-cyclopropylpropan-1-ol would be expected. Computational methods can be employed to model the interaction of each enantiomer with a chiral environment, such as a protein binding site, to predict which stereoisomer is likely to be more active.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights into transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, computational methods can be applied to elucidate the mechanisms of its synthesis and potential metabolic transformations.

For instance, one potential synthetic route could involve the nucleophilic addition of an organometallic cyclopropyl reagent to a 3-aminopropanal (B1211446) derivative. Density Functional Theory (DFT) calculations could be used to model the reaction profile, identifying the structures and energies of reactants, transition states, and products. nih.gov This would help in understanding the factors that control the reaction's feasibility and selectivity.

Similarly, the reactivity of the amino and hydroxyl groups can be explored. For example, the nucleophilic substitution reactions of the related compound 3-amino-1-propanol with cyclotriphosphazene (B1200923) derivatives have been studied, revealing different potential pathways such as single-bridged, mono-ansa, and mono-spiro products. acs.org While a different reacting system, this highlights the complexity of reactions involving aminopropanol (B1366323) moieties. Computational studies on this compound could similarly map out the energetic landscape for its reactions, such as acylation or phosphorylation, which are relevant to its potential biological activity.

Table 2: Hypothetical Computational Study of a Reaction Step

ParameterDescriptionComputational MethodPredicted Value/Outcome
Reaction CoordinateThe pathway from reactants to products for a specific reaction, e.g., N-acetylation.DFT (e.g., B3LYP/6-31G*)Visualization of bond formation and breaking.
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.Transition State TheoryA quantitative value (e.g., in kcal/mol) indicating reaction feasibility.
Transition State GeometryThe molecular structure at the highest point of the energy barrier.DFT OptimizationIdentification of the key atoms involved in the transition state.
Reaction Enthalpy (ΔH)The net energy change of the reaction.Thermochemical AnalysisDetermination of whether the reaction is exothermic or endothermic.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and other desirable properties. researchgate.net Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com

For this compound and its analogs, a QSAR study would involve synthesizing or computationally generating a library of derivatives with systematic modifications. These modifications could include:

Substitution on the cyclopropyl ring.

Alteration of the propanol chain length.

N-alkylation or N-acylation of the amino group.

Introduction of additional functional groups.

Computational descriptors for each analog, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated. nih.gov These descriptors would then be statistically correlated with experimentally determined biological activity to generate a QSAR model.

Table 3: Example of a Hypothetical QSAR Study Outline

StepDescriptionComputational ToolsExpected Outcome
1. Data Set GenerationCreate a diverse set of this compound derivatives.Molecular modeling softwareA library of virtual compounds with varied structures.
2. Descriptor CalculationCompute a wide range of molecular descriptors for each compound.QSAR software (e.g., MOE, Schrödinger)A matrix of numerical values representing the properties of each molecule.
3. Model BuildingUse statistical methods (e.g., multiple linear regression, partial least squares) to correlate descriptors with activity.Statistical softwareA mathematical equation that predicts activity based on structural features.
4. Model ValidationAssess the predictive power of the QSAR model using internal and external validation techniques.Cross-validation, external test setsA robust and predictive model for guiding the design of new, more potent analogs.

Such a model could reveal, for example, that a specific substitution pattern on the cyclopropyl ring or a particular chain length is crucial for optimal activity.

Ligand-Protein Interaction Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is invaluable for understanding the molecular basis of a drug's action and for virtual screening of compound libraries to identify potential new drug candidates.

If this compound were identified as a hit compound for a particular protein target, molecular docking could be used to model its binding mode within the protein's active site. The process involves:

Obtaining the 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling).

Preparing the ligand structure (generating a low-energy 3D conformation).

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the binding site.

Scoring the resulting poses based on a scoring function that estimates the binding affinity.

The docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For this compound, the amino and hydroxyl groups are likely to act as hydrogen bond donors and/or acceptors, while the cyclopropyl group could engage in favorable hydrophobic interactions within a nonpolar pocket of the binding site.

Table 4: Hypothetical Docking Study Results for this compound

ParameterFindingImplication for SAR
Binding Pose The propanol chain extends into a hydrophilic pocket, while the cyclopropyl group is buried in a hydrophobic cleft.Modifications to the chain length or substitutions on the cyclopropyl ring could significantly impact binding affinity.
Key Hydrogen Bonds The amino group forms a hydrogen bond with the carbonyl oxygen of Asp120. The hydroxyl group forms a hydrogen bond with the side chain of Ser85.These interactions are likely critical for binding. Analogs lacking these groups or with altered spacing would be expected to have lower affinity.
Hydrophobic Interactions The cyclopropyl ring makes van der Waals contacts with Leu50, Val75, and Ile100.Increasing the hydrophobicity of this part of the molecule (e.g., with larger alkyl substituents on the ring) might enhance binding, provided steric clashes are avoided.
Docking Score -7.5 kcal/mol (hypothetical)Provides a quantitative estimate of the binding affinity, which can be used to rank-order different analogs in a virtual screening campaign.

These detailed computational insights into the conformational preferences, reactivity, structure-activity relationships, and protein binding of this compound are essential for its potential development in medicinal chemistry and provide a rational basis for the design of novel, more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-3-cyclopropylpropan-1-ol that influence experimental design?

  • Methodological Answer : The compound’s solubility in water (100 g/100 mL at 25°C) and boiling point (187°C) are critical for solvent selection and reaction temperature optimization. Its density (0.99 g/cm³) and vapor pressure (0.149 hPa at 25°C) inform handling protocols, such as ventilation requirements in closed systems. Characterization via HPLC or GC-MS is recommended to verify purity due to its hygroscopic nature .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Acute toxicity data (oral LD₅₀: 1,200 mg/kg in rats) suggest moderate toxicity, requiring PPE (gloves, goggles) and fume hood use. Skin irritation studies indicate potential sensitization, necessitating spill containment measures. Storage at 2–8°C under inert gas (e.g., nitrogen) is advised to prevent degradation .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze the cyclopropyl group’s distinctive splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl protons).
  • FT-IR : Confirm amino (N–H stretch ~3300 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) groups.
  • Mass Spectrometry : Match molecular ion peaks (m/z 75.1 for molecular ion [M+H]⁺) with theoretical values .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of (R)- and (S)-3-Amino-3-cyclopropylpropan-1-ol?

  • Methodological Answer : Use chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation of ketone precursors. For example, reduce 3-cyclopropyl-3-oxopropan-1-ol with (R)-BINAP-RuCl₂ to achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column) with polarimetric detection .

Q. How can contradictory data on reaction yields in published synthesis routes be resolved?

  • Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, temperature) is key. For instance, lithium aluminium hydride (LiAlH₄) reduction in THF at 0°C yields 85% product, but substituting NaBH₄ with CeCl₃ (Luche reduction) in ethanol increases selectivity for the alcohol moiety. Replicate conditions from peer-reviewed protocols (e.g., D’hooghe et al.’s antimalarial compound synthesis) and validate via controlled reproducibility trials .

Q. What catalytic systems enhance the scalability of this compound production?

  • Methodological Answer : Transition to heterogeneous catalysis (e.g., palladium on carbon) for large-scale reductive amination. Optimize parameters:

  • Pressure : 10–15 bar H₂ at 50°C.
  • Solvent : Isopropanol/water (9:1) to improve substrate solubility.
  • Catalyst Loading : 5% w/w Pd/C for cost efficiency. Post-reaction, filter and concentrate under reduced pressure .

Q. How does the cyclopropyl group influence the compound’s biological activity in pharmacological studies?

  • Methodological Answer : The cyclopropane ring’s strain energy enhances binding affinity to enzyme active sites (e.g., malaria dihydrofolate reductase). Compare IC₅₀ values of cyclopropyl derivatives vs. phenyl analogs using in vitro assays. Molecular docking (AutoDock Vina) can predict interactions, validated by mutagenesis studies on target proteins .

Data Analysis & Troubleshooting

Q. What analytical approaches resolve co-elution issues in HPLC purity assessments?

  • Methodological Answer : Employ gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA over 30 minutes) on a C18 column. Use diode-array detection (DAD) to distinguish UV profiles of impurities. For persistent co-elution, switch to UPLC-MS/MS with a HILIC column for polar byproducts .

Q. How can researchers mitigate racemization during prolonged storage of enantiopure this compound?

  • Methodological Answer : Store lyophilized samples at -20°C in amber vials under argon. Avoid aqueous buffers (pH > 8) to prevent base-catalyzed racemization. Pre-formulation stability studies (e.g., 40°C/75% RH for 14 days) can model degradation kinetics .

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-cyclopropylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-3-cyclopropylpropan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.